![molecular formula C17H19N3O3S2 B2934406 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034345-28-1](/img/structure/B2934406.png)
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N3O3S2 and its molecular weight is 377.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
- A study by Küçükgüzel et al. (2013) explored the synthesis and characterization of celecoxib derivatives, with investigations into their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. They found that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Küçükgüzel et al., 2013).
Anticancer Properties
- Gul et al. (2017) synthesized 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives and evaluated their cytotoxic activities. They identified compounds with high potency and selectivity, suggesting their potential as leaders for further anticancer studies (Gul et al., 2017).
- Similarly, Gul et al. (2016) synthesized and evaluated the cytotoxic and carbonic anhydrase inhibitory effects of certain compounds. They identified compounds with high tumor selectivity and potency, indicating their potential in developing novel anticancer agents (Gul et al., 2016).
Antimicrobial Activity
- Sarvaiya et al. (2019) synthesized sulfonamide derivatives and evaluated them for antimicrobial activity against various bacteria and fungi. Their study underscores the potential of these compounds in antimicrobial applications (Sarvaiya et al., 2019).
Fluorometric Sensing
- Bozkurt and Gul (2018) used a pyrazoline derivative for fluorometric detection of metal ions. They found significant decrease in fluorescence intensity by Hg2+ ion, indicating the potential of these compounds in selective metal ion detection (Bozkurt & Gul, 2018).
Other Applications
- Bekhit et al. (2008) synthesized pyrazolyl benzenesulfonamide derivatives and found that they showed anti-inflammatory activity. They surpassed the activity of indomethacin in some tests, indicating their potential as anti-inflammatory agents (Bekhit et al., 2008).
Wirkmechanismus
Target of action
The compound contains a benzimidazole moiety , a sulfonamide group , a thiophene ring , and a pyrazole ring. These groups are often found in various drugs and might interact with different biological targets. For instance, benzimidazoles are known to bind to beta-tubulin in parasites, inhibiting their polymerization and thus disrupting their cytoskeleton . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, interfering with the synthesis of folic acid in bacteria .
Eigenschaften
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-13(21)17-8-5-15(24-17)9-11-19-25(22,23)16-6-3-14(4-7-16)20-12-2-10-18-20/h2-8,10,12-13,19,21H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJKVCCKADFGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.